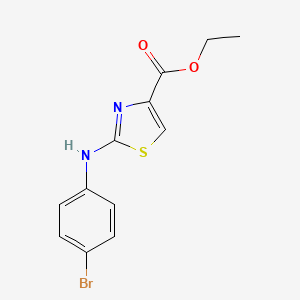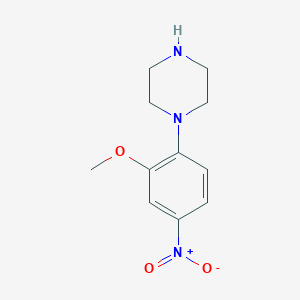
1-(2-Methoxy-4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O3 . It is used as an intermediate in the preparation of angiogenesis inhibitors .
Synthesis Analysis
A simple preparation method for this compound involves the reaction of N, N-two (2-chloroethyl)-4-N-methyl-p-nitroaniline with P-nethoxyaniline . The reaction is heated to 100 ℃ for 24 hours. After cooling, the reaction mixture is diluted and extracted with chloroform. The organic phase is then dried with anhydrous potassium carbonate, filtered, and the chloroform is removed by evaporation. The residue is recrystallized with 1,4-dioxane to obtain the target compound .Molecular Structure Analysis
The molecular weight of this compound is 237.255 Da . The structure of this compound includes a piperazine ring bound to a phenyl group .Chemical Reactions Analysis
In a study, 1-(4-Nitrophenyl)piperazine (4-NPP) was selected as a new derivatization reagent for the analysis of residual trace benzyl halides in drug substances . The benzyl halides derivatives were shifted to the near visible range (392 nm), minimizing matrix interferences from the drug substances .Scientific Research Applications
Piperazine-Based Therapeutic Uses : Piperazine, a nitrogen-containing heterocycle, plays a critical role in drug design due to its presence in a wide range of drugs with diverse therapeutic applications. These applications include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus significantly affect the medicinal potential of the resulting molecules. Piperazine-based compounds have shown promise in a variety of molecular designs, providing CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, as well as agents for pain relief and imaging applications. The piperazine scaffold is considered highly versatile, initially thought to express only CNS activity, but recent research has broadened its potential applications, recommending it as a flexible building block for drug discovery. Substituent modification on the piperazine ring is crucial for impacting the pharmacokinetic and pharmacodynamic properties of the resultant compounds (Rathi et al., 2016).
Piperazine in Anti-TB Drug Development : Piperazine has been identified as a crucial element in developing potent anti-tuberculosis (TB) compounds. Over the years, piperazine-based molecules have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review traces the development of anti-mycobacterial compounds using piperazine as a vital building block over the past five decades (1971-2019). The insights provided into the design, rationale, and structure-activity relationship (SAR) of these compounds can aid medicinal chemists in developing safer, more selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Macozinone and Piperazine Derivatives : Macozinone, a piperazine-benzothiazinone (PBTZ169), is currently undergoing clinical trials for TB treatment. The development of this compound, its target (decaprenylphospohoryl ribose oxidase DprE1), and its role in the synthesis of essential cell wall arabinan polymers in Mycobacterium tuberculosis have been summarized. Preliminary results from clinical studies are promising, suggesting potential advancements in TB drug regimens with piperazine-based compounds (Makarov & Mikušová, 2020).
Piperazine in Environmental and Food Applications : Recent advancements in nanofiltration (NF) membranes have focused on piperazine-based NF membranes with a crumpled polyamide layer, offering substantial improvements in separation performance. These membranes, applicable in water softening, purification, treatment, and reuse, have shown promising results in enhancing membrane water permeance, selectivity, and antifouling performance. This review provides insights into the fabrication methods, fundamental mechanisms, and environmental applications of these emerging NF membranes (Shao et al., 2022).
Mechanism of Action
Safety and Hazards
Handling of 1-(2-Methoxy-4-nitrophenyl)piperazine should be done in a well-ventilated place. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . It is also advised to use personal protective equipment and avoid breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVRAWOHHPXSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2431915.png)
![N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2431916.png)
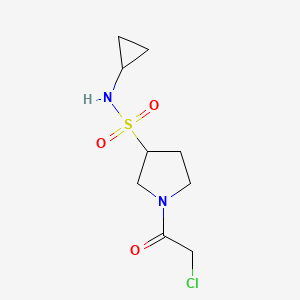
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine](/img/structure/B2431919.png)
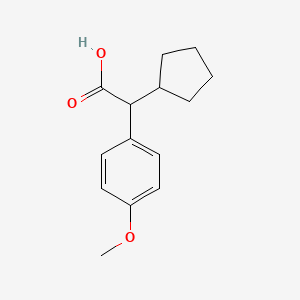
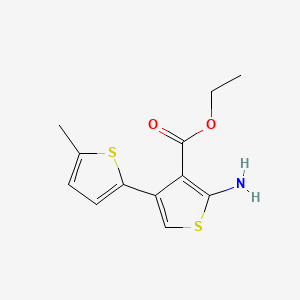
![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2431924.png)


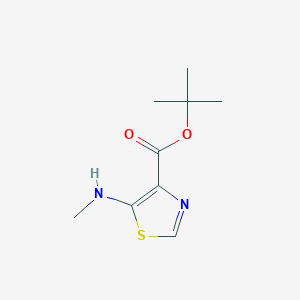
![8-((3-Chloro-4-fluorophenyl)sulfonyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2431930.png)
![3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431931.png)
![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)
